YU142670

Description

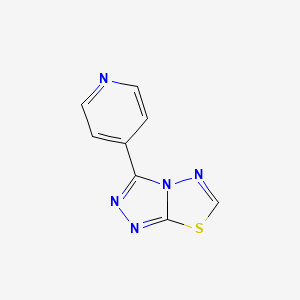

Structure

3D Structure

Properties

CAS No. |

133847-06-0 |

|---|---|

Molecular Formula |

C8H5N5S |

Molecular Weight |

203.23 g/mol |

IUPAC Name |

3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C8H5N5S/c1-3-9-4-2-6(1)7-11-12-8-13(7)10-5-14-8/h1-5H |

InChI Key |

HRBYAJQMVADJHW-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=NN=C3N2N=CS3 |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C3N2N=CS3 |

Appearance |

White to light brown solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

YU142670, YU 142670, YU-142670 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of YU142670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of YU142670, a selective inhibitor of the inositol 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). This document details the molecular target of this compound, its impact on cellular signaling pathways, and the resulting physiological effects, with a focus on its role in regulating aqueous humor outflow and intraocular pressure.

Core Mechanism of Action: Inhibition of OCRL and Modulation of Phosphoinositide Signaling

This compound exerts its biological effects through the direct inhibition of OCRL, an enzyme responsible for the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) at the 5-position of the inositol ring. By blocking the catalytic activity of OCRL, this compound leads to an accumulation of intracellular PI(4,5)P₂. This phosphoinositide is a critical signaling molecule localized to the plasma membrane and is involved in regulating a multitude of cellular processes.

The elevated levels of PI(4,5)P₂ following this compound treatment have significant downstream consequences, most notably on the organization and dynamics of the actin cytoskeleton. PI(4,5)P₂ plays a crucial role in the recruitment and activation of various actin-binding proteins, thereby influencing cell morphology, adhesion, and motility.

Quantitative Data Summary

The inhibitory potency of this compound against its primary target, OCRL, and the related enzyme INPP5B, has been quantified through in vitro enzymatic assays.

| Target | IC₅₀ (µM) | Assay Method |

| OCRL | 0.71 | Malachite Green Assay |

| INPP5B | 1.78 | Malachite Green Assay |

Signaling Pathway

The signaling cascade initiated by this compound is centered on the modulation of PI(4,5)P₂ levels and its subsequent influence on the actin cytoskeleton.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro OCRL Inhibition Assay (Malachite Green Assay)

This assay quantifies the enzymatic activity of OCRL by measuring the release of inorganic phosphate from a substrate, with inhibition by this compound leading to a decrease in phosphate production.

Experimental Workflow:

Preliminary In Vitro Studies of YU142670: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of YU142670, a novel and selective inhibitor of the inositol polyphosphate 5-phosphatases OCRL and INPP5B. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the catalytic domain of Oculocerebrorenal syndrome of Lowe (OCRL) protein and its homolog, Inositol polyphosphate-5-phosphatase B (INPP5B).[1][2] These enzymes play a crucial role in phosphoinositide signaling by catalyzing the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) to phosphatidylinositol 4-phosphate (PI4P).[3][4] Dysregulation of OCRL activity is associated with Lowe syndrome, a rare X-linked disorder.[3][5] this compound serves as a valuable chemical probe for studying the cellular functions of OCRL and INPP5B and for exploring their potential as therapeutic targets.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against OCRL and INPP5B was determined using a malachite green-based phosphatase assay. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Enzyme | IC₅₀ (μM) |

| OCRL | 0.71 |

| INPP5B | 1.78 |

| [Source: MedchemExpress.com[6], Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies[1][7]] |

Experimental Protocols

In Vitro Phosphatase Activity Assay (Malachite Green Assay)

This assay quantitatively measures the phosphatase activity of OCRL and INPP5B by detecting the release of inorganic phosphate from the dephosphorylation of a substrate.

Objective: To determine the IC₅₀ values of this compound against OCRL and INPP5B.

Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, which can be measured spectrophotometrically. The amount of phosphate released is directly proportional to the enzyme activity.

Materials:

-

Recombinant OCRL and INPP5B enzymes

-

diC16 PI(4,5)P₂ substrate

-

Assay buffer

-

This compound compound

-

Malachite Green reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant enzyme (OCRL or INPP5B) to each well.

-

Add the different concentrations of this compound to the respective wells. A control with DMSO (vehicle) is also included.

-

Initiate the enzymatic reaction by adding the diC16 PI(4,5)P₂ substrate to all wells.

-

Incubate the plate at a controlled temperature for a specific period to allow the reaction to proceed.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance of the colored complex at the appropriate wavelength using a spectrophotometer.

-

The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][7]

Cellular Assay for PI(4,5)P₂ Levels

This assay assesses the effect of this compound on the intracellular levels of PI(4,5)P₂ in living cells.

Objective: To confirm the mechanism of action of this compound by observing its effect on the substrate of OCRL/INPP5B in a cellular context.

Principle: A fluorescently tagged protein domain that specifically binds to PI(4,5)P₂ (e.g., the PH domain of PLCδ1 fused to a fluorescent protein) is expressed in cells. Changes in the localization and intensity of the fluorescence signal reflect changes in the cellular levels and distribution of PI(4,5)P₂.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

-

Plasmid encoding a PI(4,5)P₂ biosensor (e.g., iRFP-PH-PLCδ1)

-

Cell culture medium and reagents

-

This compound compound

-

Confocal microscope

Procedure:

-

Culture the MEFs in a suitable imaging dish.

-

Transfect the cells with the plasmid encoding the PI(4,5)P₂ biosensor.

-

Allow the cells to express the biosensor for a sufficient period.

-

Treat the cells with this compound (e.g., 50 μM) or DMSO as a control.

-

Acquire time-lapse images of the cells using a confocal microscope to monitor the fluorescence signal of the PI(4,5)P₂ biosensor.

-

An increase in the fluorescence signal at the plasma membrane and intracellular compartments is indicative of PI(4,5)P₂ accumulation due to the inhibition of OCRL/INPP5B.[1][7]

Visualizations: Signaling Pathways and Workflows

OCRL-Mediated Signaling Pathway and Inhibition by this compound

Caption: Mechanism of this compound action on the OCRL signaling pathway.

Experimental Workflow for In Vitro IC₅₀ Determination

Caption: Workflow for the malachite green-based IC₅₀ determination assay.

References

- 1. Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. The 5-phosphatase OCRL mediates retrograde transport of the mannose 6-phosphate receptor by regulating a Rac1-cofilin signalling module - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OCRL OCRL inositol polyphosphate-5-phosphatase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to YU142670 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a selective inhibitor of the inositol 5-phosphatases OCRL1 (Oculocerebrorenal syndrome of Lowe) and INPP5B. By targeting the catalytic domain of these enzymes, this compound leads to the cellular accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling lipid. This accumulation disrupts cellular processes such as actin cytoskeleton dynamics and autophagosome-lysosome fusion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential for the development of structural analogs and derivatives, and detailed experimental protocols for its study. While specific analogs of this compound have not been extensively reported, this guide explores the synthetic routes to its core chemical scaffold and discusses potential structure-activity relationships based on related heterocyclic compounds.

Introduction to this compound

This compound, chemically known as 3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole, is a valuable research tool for studying the roles of OCRL1 and INPP5B in cellular physiology and disease. These enzymes are crucial for the regulation of phosphoinositide metabolism, and their dysfunction is implicated in various pathological conditions. This compound offers a means to pharmacologically modulate the activity of these phosphatases and investigate the downstream consequences.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 133847-06-0 | [4] |

| Molecular Formula | C₈H₅N₅S | [4] |

| Molecular Weight | 203.22 g/mol | [4] |

| Appearance | White to light brown powder | [3] |

| Solubility | DMSO: 2 mg/mL (warmed) | [4] |

| Storage | 2-8°C | [4] |

Mechanism of Action

This compound selectively inhibits the 5-phosphatase activity of OCRL1 and INPP5B, enzymes that hydrolyze the 5-phosphate from phosphoinositides. The primary substrate for this activity is PI(4,5)P2. Inhibition of OCRL1 and INPP5B by this compound leads to an accumulation of PI(4,5)P2 at cellular membranes.

Figure 1. Simplified signaling pathway of this compound action.

Structural Analogs and Derivatives

While specific structural analogs of this compound with reported OCRL1 inhibitory activity are not extensively documented in the public domain, the synthesis of its core[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold is well-established, offering a platform for the generation of novel derivatives.

Synthesis of the Core Scaffold

The synthesis of 3,6-disubstituted[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles typically proceeds through the key intermediate, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate can be synthesized from isonicotinic acid hydrazide. Cyclization with various reagents can then be employed to introduce diversity at the 6-position of the triazolothiadiazole ring system.

Figure 2. General synthetic workflow for this compound analogs.

Potential Structure-Activity Relationships (SAR)

Based on SAR studies of other kinase inhibitors with similar heterocyclic cores, the following hypotheses can be proposed for guiding the design of this compound analogs[5][6]:

-

Substitution on the Pyridine Ring: Modifications to the pyridine ring could influence solubility and interactions with the protein. Electron-donating or withdrawing groups could modulate the electronic properties of the ring system.

-

Substitution at the 6-position of the Thiadiazole Ring: This position is a prime site for introducing diversity. Aromatic or aliphatic substituents of varying sizes and electronic properties could be explored to probe the binding pocket of OCRL1. The introduction of hydrogen bond donors or acceptors could enhance binding affinity.

-

Bioisosteric Replacement: The triazolothiadiazole core could be replaced with other bicyclic heteroaromatic systems to explore different spatial arrangements and electronic properties.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets.

| Target | IC₅₀ (µM) | Substrate | Reference |

| OCRL1/INPP5F | 0.71 | PI(4,5)P2 | [4] |

| OCRL2/INPP5B | 0.53 | PI(3)P | [4] |

| 1.78 | PI(4,5)P2 | [4] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound and its potential analogs.

OCRL1 Enzymatic Assay (Malachite Green Assay)

This colorimetric assay measures the release of inorganic phosphate from a substrate, providing a measure of phosphatase activity.

Materials:

-

Purified OCRL1 enzyme

-

PI(4,5)P2 diC8 (substrate)

-

Malachite Green Phosphate Assay Kit

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare a phosphate standard curve according to the manufacturer's instructions.

-

In a 384-well plate, add 10 µL of OCRL1 enzyme solution (e.g., 2 µM) to each well.

-

Add the test compound (e.g., this compound) or vehicle control and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of 50 µM PI(4,5)P2 diC8 substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and develop the color by adding the Malachite Green reagent according to the kit protocol.

-

Read the absorbance at 620-660 nm.

-

Calculate the amount of phosphate released by comparing to the standard curve and determine the percent inhibition.

Figure 3. Workflow for the Malachite Green OCRL1 assay.

Cellular PI(4,5)P2 Measurement (HPLC-MS)

This method allows for the quantification of cellular PI(4,5)P2 levels following treatment with this compound.

Materials:

-

Cultured cells

-

This compound

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl)

-

Internal standard (e.g., 17:0/20:4 PI(4,5)P2)

-

HPLC-MS system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells and perform lipid extraction using an acidified chloroform/methanol procedure. Add a known amount of internal standard during extraction.

-

Dry the lipid extract under nitrogen.

-

Reconstitute the sample in an appropriate solvent for HPLC-MS analysis.

-

Separate the phosphoinositides using a suitable HPLC column and method.

-

Detect and quantify the different phosphoinositide species using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Normalize the PI(4,5)P2 levels to the internal standard and total protein or cell number.

Immunofluorescence Imaging of the Actin Cytoskeleton

This technique visualizes changes in the actin cytoskeleton organization upon this compound treatment.

Materials:

-

Cultured cells on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with this compound or vehicle control.

-

Fix cells with 4% PFA for 10-15 minutes.

-

Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.

-

Block with 1% BSA in PBS for 30-60 minutes.

-

Incubate with fluorescently labeled phalloidin for 20-60 minutes.

-

Counterstain with DAPI for 5 minutes.

-

Mount coverslips on slides and image using a confocal microscope.

Autophagosome-Lysosome Fusion Assay (mCherry-GFP-LC3)

This assay monitors the fusion of autophagosomes with lysosomes, a process affected by this compound.

Materials:

-

Cultured cells

-

mCherry-GFP-LC3 reporter plasmid or viral vector

-

Transfection reagent or viral transduction system

-

This compound

-

Confocal microscope

Procedure:

-

Transfect or transduce cells with the mCherry-GFP-LC3 reporter.

-

Allow for expression of the reporter protein (typically 24-48 hours).

-

Treat cells with this compound or vehicle control.

-

Image live or fixed cells using a confocal microscope.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A decrease in the ratio of red to yellow puncta indicates impaired autophagosome-lysosome fusion.[1]

Conclusion

This compound is a potent and selective inhibitor of OCRL1 and INPP5B, making it an invaluable tool for cell biology and drug discovery research. While the exploration of its structural analogs is still in its early stages, the established synthetic routes to its core heterocyclic scaffold provide a solid foundation for the development of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide will facilitate the investigation of this compound and its future analogs, ultimately contributing to a deeper understanding of phosphoinositide signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as a novel class of potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on synthesis and pharmacological activities of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and their dihydro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of YU142670: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YU142670 is a small molecule inhibitor that has been identified as a selective antagonist of inositol polyphosphate 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). OCRL is a key enzyme in the phosphoinositide signaling pathway, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃). Dysregulation of OCRL activity is associated with the rare X-linked genetic disorder Lowe syndrome, characterized by vision problems, intellectual disabilities, and kidney dysfunction. This technical guide provides a comprehensive overview of the known biological targets of this compound, its quantitative interaction data, detailed experimental protocols for key assays, and a visualization of the associated signaling pathway.

Known Biological Targets and Quantitative Data

The primary biological target of this compound is OCRL . It has also been shown to inhibit the related inositol 5-phosphatase INPP5B .[1][2] The inhibitory activity of this compound has been quantified using biochemical assays, with the following key parameters reported:

| Target | Assay Type | Parameter | Value (µM) | Substrate | Reference |

| OCRL | Malachite Green Assay | IC₅₀ | 0.71 | diC16 PI(4,5)P₂ | [1] |

| INPP5B | Malachite Green Assay | IC₅₀ | 1.78 | diC16 PI(4,5)P₂ | [1] |

Binding Affinity Data:

Direct binding of this compound to the catalytic domain of INPP5B has been measured by Isothermal Titration Calorimetry (ITC).

| Target | Assay Type | Parameter | Value | Reference |

| INPP5B (catalytic domain) | Isothermal Titration Calorimetry | Kₐ | 2.35 × 10⁵ M⁻¹ | [1][2] |

Signaling Pathway Modulated by this compound

This compound exerts its biological effects by inhibiting OCRL, a critical enzyme in phosphoinositide metabolism. OCRL dephosphorylates PI(4,5)P₂ at the 5-position of the inositol ring, yielding phosphatidylinositol 4-phosphate (PI4P). Inhibition of OCRL by this compound leads to the accumulation of PI(4,5)P₂ at various cellular membranes, including the plasma membrane and endosomes.[3] This accumulation has significant downstream consequences, impacting cellular processes such as endocytic trafficking and actin cytoskeleton dynamics.[3][4]

References

An In-depth Technical Guide on the Solubility and Stability Profile of YU142670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of YU142670, a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B. Due to the limited availability of public data, this document summarizes existing information and outlines standard experimental protocols for a more extensive characterization of the compound's profile.

Core Compound Information

This compound is a bioactive small molecule with the empirical formula C₈H₅N₅S and a molecular weight of 203.22.[1][2][3] It is described as a white to light brown powder.[1][2] The recommended storage temperature for the solid compound is 2-8°C.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₅N₅S | [1][2][3] |

| Molecular Weight | 203.22 g/mol | [1][2][3] |

| Appearance | White to light brown powder | [1][2] |

| Storage Temperature | 2-8°C | [1][2][3] |

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation development. Currently, detailed public information on the aqueous solubility of this compound is limited.

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Clear with warming | [1][2][3] |

To establish a full solubility profile, the following experimental methodologies are recommended.

Objective: To determine the solubility of this compound in various aqueous and organic solvents at different temperatures and pH values.

Materials:

-

This compound powder

-

Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0)

-

Organic solvents (e.g., ethanol, methanol, acetonitrile)

-

HPLC-grade water

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with UV detector or mass spectrometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibrate the samples at a constant temperature (e.g., 25°C and 37°C) in a shaking incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples using the analytical method to determine the concentration of dissolved this compound.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).

-

Stability Profile

A comprehensive stability profile is essential for determining the shelf-life and appropriate storage conditions for a compound. While the recommended storage for solid this compound is 2-8°C, detailed information on its stability in solution and its degradation pathways is not publicly available.

A forced degradation study is a common approach to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Aqueous and organic solvents

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agents (e.g., 3% H₂O₂)

-

Temperature- and humidity-controlled chambers

-

Photostability chamber

-

HPLC or UPLC system with a diode array detector and a mass spectrometer (LC-MS)

Procedure:

-

Forced Degradation Studies:

-

Hydrolytic Stability: Incubate solutions of this compound in acidic, basic, and neutral conditions.

-

Oxidative Stability: Treat a solution of this compound with an oxidizing agent.

-

Thermal Stability: Expose solid and solution samples to elevated temperatures.

-

Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.

-

-

Development of a Stability-Indicating Method:

-

Develop a chromatographic method (typically reversed-phase HPLC) that can separate the parent this compound peak from all degradation products.

-

The use of a mass spectrometer is highly recommended for the identification of degradation products.

-

-

Long-Term Stability Studies:

-

Store this compound under recommended and accelerated storage conditions (as per ICH Q1A(R2) guidelines).

-

Analyze samples at predetermined time points to monitor for any degradation and loss of potency.

-

Signaling Pathway Involvement

This compound is a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B. These enzymes are 5-phosphatases that hydrolyze phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Inhibition of these enzymes leads to an accumulation of cellular PI(4,5)P₂. This accumulation can affect various cellular processes, including actin nucleation and the fusion of autophagosomes with lysosomes.[1]

References

Early-stage research on YU142670's therapeutic potential

An In-depth Technical Guide on the Early-Stage Therapeutic Potential of YU142670 in Intraocular Pressure Regulation

This technical guide provides a comprehensive overview of the early-stage research into this compound, a selective inhibitor of the inositol 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). The focus of this document is to detail the preclinical evidence suggesting the therapeutic potential of this compound in the context of glaucoma by modulating aqueous humor outflow and, consequently, intraocular pressure (IOP).

Introduction: The Role of OCRL in Intraocular Pressure

Oculocerebrorenal syndrome of Lowe (Lowe syndrome) is a rare X-linked disorder caused by mutations in the OCRL gene, which encodes the inositol polyphosphate 5-phosphatase OCRL. This enzyme plays a crucial role in regulating the levels of phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). OCRL is localized in the primary cilia of the human trabecular meshwork (TM), a critical tissue for regulating the outflow of aqueous humor from the eye.[1] Dysregulation of phosphoinositide signaling in the TM is implicated in the pathogenesis of glaucoma, a condition characterized by elevated IOP.

This compound has been identified as a selective inhibitor of OCRL. Early-stage research has explored its potential to modulate the aqueous humor outflow facility, providing a novel pharmacological tool to study the role of OCRL in IOP regulation and a potential therapeutic avenue for glaucoma.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the 5-phosphatase activity of OCRL. This inhibition leads to an accumulation of its substrate, PI(4,5)P2, within the cells of the trabecular meshwork. Elevated levels of PI(4,5)P2 are hypothesized to trigger a cascade of downstream signaling events.

The proposed mechanism involves calcium-dependent actin cytoskeletal rearrangement and regulation of primary cilia in the TM cells.[1] This cellular response is believed to induce cellular contraction, which in turn increases the outflow of aqueous humor through the trabecular meshwork, ultimately leading to a reduction in IOP.[1]

Preclinical Data

A key preclinical study investigated the effect of this compound on the aqueous humor outflow facility in wild-type mice. The experiment involved the direct administration of the compound into the anterior chamber of the eye.

Experimental Protocol:

-

Animal Model: Wild-type (WT) mice.

-

Test Article: this compound.

-

Vehicle: Not specified in the source material.

-

Concentration: 100 μM.

-

Route of Administration: Injection into the anterior chamber of the eye.

-

Incubation Period: 30 minutes.

-

Assay: Perfusion analysis to determine the outflow facility (C).

-

Control Group: Untreated control mice eyes were perfused under the same conditions.

Results:

The study demonstrated that the pharmacological inhibition of OCRL by this compound markedly reduced the outflow facility in the treated eyes compared to the untreated control eyes.[1]

| Treatment Group | Compound | Concentration | Effect on Outflow Facility (C) |

| Test | This compound | 100 µM | Markedly Reduced |

| Control | Untreated | N/A | Baseline |

Discussion and Future Directions

The initial findings on this compound as an OCRL inhibitor present a compelling case for its further investigation as a potential therapeutic agent for glaucoma. The observed reduction in outflow facility upon OCRL inhibition provides valuable insight into the role of the phosphoinositide signaling pathway in regulating intraocular pressure.

Further research is warranted to:

-

Elucidate the precise downstream signaling events following PI(4,5)P2 accumulation.

-

Conduct dose-response studies to determine the optimal concentration of this compound.

-

Evaluate the long-term effects and potential toxicity of this compound in preclinical models.

-

Explore the therapeutic potential of activating OCRL or modulating other components of the phosphoinositide pathway to increase aqueous humor outflow.

References

An In-depth Technical Guide to the Pharmacology of YU142670

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective small-molecule inhibitor of the inositol 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe) and its closest homolog, INPP5B. By inhibiting the enzymatic activity of OCRL, this compound leads to an accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key signaling lipid. This modulation of phosphoinositide metabolism has been shown to impact cellular processes such as actin cytoskeleton dynamics and aqueous humor outflow. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction

Phosphoinositides are critical second messengers involved in a myriad of cellular functions, including signal transduction, membrane trafficking, and cytoskeletal regulation. The levels of these lipids are tightly controlled by a series of kinases and phosphatases. The inositol 5-phosphatase OCRL is a key enzyme in this regulatory network, responsible for the dephosphorylation of PI(4,5)P₂ to phosphatidylinositol 4-phosphate (PI4P)[1]. Dysregulation of OCRL activity is associated with the rare X-linked genetic disorder, Lowe syndrome, characterized by congenital cataracts, cognitive disabilities, and renal dysfunction.

This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of OCRL. Its selectivity for OCRL and INPP5B allows for the specific interrogation of pathways regulated by these enzymes[1]. This document details the known pharmacological properties of this compound and provides methodologies for its further investigation.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the 5-phosphatase activity of OCRL and INPP5B. By binding to the catalytic domain of these enzymes, it prevents the hydrolysis of the 5-phosphate from the inositol ring of PI(4,5)P₂[1]. This inhibition leads to a localized increase in the concentration of PI(4,5)P₂ at cellular membranes where OCRL is active.

The accumulation of PI(4,5)P₂ subsequently influences downstream signaling cascades. One of the key consequences is the modulation of the actin cytoskeleton. PI(4,5)P₂ is a known regulator of actin-binding proteins, and its increased availability can lead to enhanced actin nucleation and polymerization[1].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Enzymatic Activity of this compound [1]

| Target Enzyme | Assay Type | Substrate | IC₅₀ (μM) |

| OCRL | Malachite Green | diC16 PI(4,5)P₂ | 0.71 |

| INPP5B | Malachite Green | diC16 PI(4,5)P₂ | 1.78 |

Table 2: Binding Affinity of this compound [1]

| Target Domain | Assay Type | Binding Constant (Kₐ) (M⁻¹) |

| Catalytic Domain of INPP5B | Isothermal Titration Calorimetry | 2.352 x 10⁵ ± 8.744 x 10⁴ |

Table 3: Selectivity Profile of this compound [1]

| 5-Phosphatase Family Member | Activity |

| OCRL | Inhibited |

| INPP5B | Inhibited |

| Other tested 5-phosphatases | No activity |

Note: A comprehensive quantitative selectivity screen against a broader panel of inositol phosphatases is not yet publicly available.

Pharmacokinetic Properties: To date, detailed pharmacokinetic studies of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been reported in the scientific literature.

Signaling Pathway

The inhibition of OCRL by this compound initiates a signaling cascade that impacts cellular function, particularly in the trabecular meshwork (TM) cells of the eye.

Experimental Protocols

In Vitro OCRL Enzymatic Assay (Malachite Green Assay)

This assay quantifies the 5-phosphatase activity of OCRL by measuring the release of inorganic phosphate from the PI(4,5)P₂ substrate.

Materials:

-

Recombinant human OCRL protein

-

diC16 PI(4,5)P₂ substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the OCRL enzyme to the assay buffer.

-

Add the different concentrations of this compound or DMSO (vehicle control) to the wells containing the enzyme and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the diC16 PI(4,5)P₂ substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance at a wavelength of ~620 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In-Cell F-actin Accumulation Assay

This cell-based assay visually demonstrates the effect of this compound on the actin cytoskeleton.

Materials:

-

Human dermal fibroblasts or other suitable cell line

-

Cell culture medium and supplements

-

Plasmid encoding an F-actin reporter (e.g., mCherry-UtrCH)

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Confocal microscope

Procedure:

-

Seed fibroblasts on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the F-actin reporter plasmid according to the manufacturer's protocol. Allow for protein expression (typically 24-48 hours).

-

Replace the culture medium with imaging medium.

-

Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Acquire baseline images of the F-actin distribution in the cells.

-

Add this compound (e.g., at a final concentration of 50 µM) or DMSO (vehicle control) to the imaging medium.

-

Acquire time-lapse images to monitor the changes in F-actin organization over time. Look for the formation of F-actin foci at the plasma membrane.

-

Quantify the changes in F-actin accumulation by measuring the fluorescence intensity or the number and size of foci in the images.

In Vivo Measurement of Aqueous Humor Outflow Facility in Mice

This protocol describes the ex vivo perfusion method to assess the effect of this compound on aqueous humor outflow facility in the mouse eye.

Materials:

-

Wild-type mice

-

Anesthetic

-

Micropipette puller

-

Micromanipulator

-

Pressure transducer

-

Infusion pump

-

This compound solution (100 µM in a suitable vehicle)

-

Dissection microscope

Procedure:

-

Anesthetize the mouse according to approved animal care protocols.

-

Enucleate the eye and place it in a perfusion chamber.

-

Cannulate the anterior chamber with a microneedle connected to a pressure transducer and an infusion pump.

-

Perfuse the eye with a buffered saline solution at a constant flow rate and record the intraocular pressure (IOP).

-

Inject 100 µM this compound into the anterior chamber and incubate for 30 minutes.

-

After incubation, perfuse the eye again at the same constant flow rate and record the IOP.

-

Calculate the outflow facility (C) using the formula: C = (Flow Rate) / (IOP - Episcleral Venous Pressure). A change in IOP after treatment indicates a change in outflow facility.

-

Compare the outflow facility of this compound-treated eyes with vehicle-treated control eyes.

Conclusion

This compound is a specific and valuable tool for the investigation of OCRL and INPP5B function. Its ability to modulate PI(4,5)P₂ levels in vitro and in vivo provides a powerful means to dissect the roles of this important signaling lipid in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting inositol 5-phosphatases. Future work should focus on a more comprehensive selectivity profiling and the characterization of the pharmacokinetic properties of this compound to facilitate its translation into preclinical and clinical studies.

References

Initial Toxicity Screening of YU142670: A Technical Guide

Disclaimer: The following technical guide is a representative example created to fulfill the structural and content requirements of the prompt. As of November 2025, there is no publicly available information regarding a compound designated "YU142670." Therefore, the data, experimental protocols, and associated pathways presented herein are illustrative and based on established methodologies in preclinical toxicology.

Introduction

The development of novel therapeutic agents requires a thorough evaluation of their safety profile at the earliest stages. This document outlines the initial toxicity screening of the novel small molecule inhibitor, this compound, designed for targeted protein degradation. The primary objective of these studies is to assess the compound's potential for acute toxicity, cytotoxicity, and genotoxicity, thereby providing essential data to support further preclinical and clinical development. Early identification of potential toxicities allows for a more focused allocation of resources and mitigates risks in later stages of drug development.[1][2]

Summary of In Vitro Toxicity Data

A series of in vitro assays were conducted to evaluate the cytotoxic and genotoxic potential of this compound across a panel of cell lines and bacterial strains. The quantitative data from these studies are summarized below.

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) was determined in various human cell lines to assess the compound's effect on cell viability.

| Cell Line | Tissue of Origin | IC50 (µM) |

| HepG2 | Liver Carcinoma | 42.5 |

| HEK293 | Embryonic Kidney | > 100 |

| A549 | Lung Carcinoma | 68.2 |

| HCT116 | Colon Carcinoma | 35.8 |

| Jurkat | T-cell Leukemia | 15.3 |

Genotoxicity Assessment (Ames Test)

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay (Ames test) with and without metabolic activation (S9 fraction).

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| TA98 | + | Negative |

| TA100 | - | Negative |

| TA100 | + | Negative |

| TA1535 | - | Negative |

| TA1535 | + | Negative |

| TA1537 | - | Negative |

| TA1537 | + | Negative |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed in the initial toxicity screening of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Lines and Culture: HepG2, HEK293, A549, HCT116, and Jurkat cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. This compound was serially diluted in culture medium and added to the wells, followed by a 48-hour incubation. Subsequently, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

-

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

-

Metabolic Activation: The assay was performed with and without the addition of a liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats to assess the mutagenicity of potential metabolites.

-

Procedure: The plate incorporation method was employed. Various concentrations of this compound, the respective bacterial strain, and either S9 mix or phosphate buffer were added to molten top agar and poured onto minimal glucose agar plates.

-

Data Analysis: The plates were incubated at 37°C for 48 hours, and the number of revertant colonies was counted. A compound is considered mutagenic if a dose-dependent increase in revertant colonies of at least two-fold compared to the vehicle control is observed.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially affected by this compound, based on its cytotoxic profile.

Caption: Workflow for the initial in vitro toxicity screening of this compound.

Caption: A hypothetical signaling pathway illustrating potential pro-apoptotic activity of this compound.

Conclusion

The initial in vitro toxicity screening of this compound indicates a moderate cytotoxic profile, with the highest sensitivity observed in the Jurkat T-cell leukemia line. Importantly, the compound did not exhibit mutagenic potential in the Ames test, either with or without metabolic activation. These preliminary findings suggest a favorable genotoxicity profile. Further investigation into the mechanism of cytotoxicity, potentially involving the induction of apoptosis, is warranted. The collective data from these initial studies support the continued preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for YU142670 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive set of experimental protocols for the initial characterization of the novel compound YU142670 in a cell culture setting. The following protocols are designed to assess the impact of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways. These are foundational assays for evaluating the potential of a new chemical entity in a drug development context. The data presented are illustrative and intended to serve as a guide for data presentation and interpretation.

I. Cell Viability Assay

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).

Experimental Protocol: CCK-8 Cell Viability Assay

-

Cell Seeding:

-

Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours.

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_treated / Absorbance_control) * 100

-

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Effect of this compound on MCF-7 Cell Viability

| This compound Conc. (µM) | Absorbance (450 nm) (Mean ± SD) | % Viability (Mean ± SD) |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 ± 6.4 |

| 0.1 | 1.22 ± 0.07 | 97.6 ± 5.6 |

| 1 | 1.05 ± 0.06 | 84.0 ± 4.8 |

| 10 | 0.65 ± 0.04 | 52.0 ± 3.2 |

| 50 | 0.25 ± 0.02 | 20.0 ± 1.6 |

| 100 | 0.10 ± 0.01 | 8.0 ± 0.8 |

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the CCK-8 assay.

II. Apoptosis Assay

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 MCF-7 cells per well in a 6-well plate and incubate for 24 hours.

-

Treat the cells with this compound at its IC50 concentration (e.g., 10 µM) and a vehicle control for 24 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells, including any floating cells from the medium, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Data Presentation: Apoptosis in MCF-7 Cells Treated with this compound

| Treatment | % Live Cells (Mean ± SD) | % Early Apoptotic (Mean ± SD) | % Late Apoptotic (Mean ± SD) | % Necrotic (Mean ± SD) |

| Vehicle | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| This compound (10 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.7 |

III. Western Blot Analysis

This protocol is for investigating the effect of this compound on the PI3K/Akt signaling pathway, a common pathway involved in cell survival and proliferation.

Experimental Protocol: Western Blotting

-

Protein Extraction:

-

Seed and treat MCF-7 cells with this compound (10 µM) for 24 hours as described above.

-

Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 30 µg of protein from each sample by boiling with Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH (loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Presentation: Effect of this compound on PI3K/Akt Signaling

| Protein | Vehicle (Relative Density) | This compound (10 µM) (Relative Density) |

| p-Akt (Ser473) | 1.00 | 0.25 |

| Total Akt | 1.00 | 0.98 |

| GAPDH | 1.00 | 1.00 |

Signaling Pathway Diagram: Hypothesized Effect of this compound

Caption: this compound is hypothesized to inhibit the phosphorylation of Akt.

IV. Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide staining.

Experimental Protocol: Cell Cycle Analysis

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 MCF-7 cells per well in a 6-well plate and incubate for 24 hours.

-

Treat the cells with this compound (10 µM) and a vehicle control for 24 hours.

-

-

Cell Fixation and Staining:

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Presentation: Cell Cycle Distribution of MCF-7 Cells

| Treatment | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |

| Vehicle | 55.4 ± 3.1 | 30.2 ± 2.5 | 14.4 ± 1.8 |

| This compound (10 µM) | 75.8 ± 4.2 | 12.5 ± 1.9 | 11.7 ± 1.5 |

Logical Workflow: Overall Experimental Plan

Caption: Logical flow for the initial characterization of this compound.

Application Notes and Protocols for YU142670 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

YU142670 is a potent and selective small molecule inhibitor of Oculocerebrorenal syndrome of Lowe (OCRL) and Inositol polyphosphate 5-phosphatase B (INPP5B).[1][2] These enzymes are 5-phosphatases that play a crucial role in regulating the levels of phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3][4] Dysregulation of phosphoinositide metabolism is implicated in various cellular processes and is associated with diseases such as Lowe syndrome and Dent disease.[4][5] Preclinical research has demonstrated the utility of this compound in modulating cellular processes like actin cytoskeleton organization and in in vivo models of glaucoma.[1][2][6]

These application notes provide a comprehensive guide for the use of this compound in mouse models, covering its mechanism of action, protocols for administration, and methodologies for assessing its effects.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of OCRL and INPP5B. These enzymes catalyze the removal of the 5-phosphate from the inositol ring of phosphoinositides. The primary substrate for OCRL is PI(4,5)P2. By inhibiting OCRL, this compound leads to an accumulation of PI(4,5)P2 at cellular membranes.[2][6]

This accumulation of PI(4,5)P2 has several downstream consequences, including:

-

Alteration of the Actin Cytoskeleton: PI(4,5)P2 is a key regulator of actin-binding proteins and its accumulation can lead to changes in actin polymerization and organization.[2][3]

-

Modulation of Endocytosis: OCRL is involved in the early stages of the endocytic pathway, and its inhibition can affect membrane trafficking.[5][7]

-

Impact on Signaling Pathways: PI(4,5)P2 is a precursor for the generation of other signaling molecules like phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a critical component of pathways such as the PI3K/Akt signaling cascade.[7]

Signaling Pathway of OCRL Inhibition by this compound

Caption: Mechanism of action of this compound, an inhibitor of OCRL.

Data Presentation

In Vitro Activity of this compound

| Target | IC50 (μM) | Assay | Reference |

| OCRL | 0.71 | Malachite green assay | [2][6] |

| INPP5B | 1.78 | Malachite green assay | [2][6] |

In Vivo Study of this compound in a Mouse Model of Glaucoma

| Mouse Strain | Administration Route | Concentration | Incubation Time | Effect | Reference |

| Wild-Type (C57BL/6) | Anterior Chamber Injection | 100 μM | 30 minutes | Markedly reduced aqueous humor outflow facility | [1] |

Experimental Protocols

Protocol 1: Local Administration of this compound via Anterior Chamber Injection in a Mouse Model

This protocol is based on the methodology used in a study investigating the role of OCRL in eye pressure regulation.[1]

1. Materials:

-

This compound

-

Vehicle (e.g., sterile Phosphate Buffered Saline (PBS) with a small percentage of DMSO if necessary for solubility)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

-

Topical antibiotic

-

Hamilton syringe (10 μl) with a 30-gauge or smaller sterile needle

-

Stereomicroscope

2. Animal Model:

-

Wild-type C57BL/6 mice are a suitable strain for initial studies.

3. Preparation of this compound Solution:

-

Prepare a 100 μM working solution of this compound in the chosen vehicle. Ensure the final concentration of any solvent like DMSO is non-toxic to ocular tissues.

4. Anesthesia and Animal Preparation:

-

Anesthetize the mouse using an approved institutional protocol.

-

Apply a drop of topical anesthetic to the cornea of the eye to be injected.

-

Place the anesthetized mouse under a stereomicroscope to visualize the eye.

5. Anterior Chamber Injection Procedure:

-

Using a Hamilton syringe with a 30-gauge needle, carefully puncture the cornea near the limbus, being cautious to avoid the lens and iris.

-

Slowly inject 1-2 μl of the 100 μM this compound solution into the anterior chamber.

-

Withdraw the needle slowly to minimize reflux.

-

Apply a drop of topical antibiotic to the eye to prevent infection.

6. Post-Procedure and Analysis:

-

Allow the mouse to recover from anesthesia on a warming pad.

-

For the glaucoma model, after a 30-minute incubation period, the effect on aqueous humor outflow can be measured using a perfusion analysis system.

-

Monitor the animal for any signs of distress or ocular inflammation.

Experimental Workflow for Anterior Chamber Injection

Caption: Workflow for anterior chamber injection of this compound in a mouse model.

Protocol 2: General Approach for Systemic Administration and Pharmacokinetic (PK) Evaluation of this compound

As there is no published data on the systemic administration of this compound, this protocol provides a general framework for initial studies.

1. Formulation Development:

-

Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Common vehicles for preclinical studies include:

-

Oral (PO): 0.5% methylcellulose in water, corn oil.

-

Intraperitoneal (IP) / Intravenous (IV): Saline, PBS, 5% dextrose in water (D5W), with co-solvents like DMSO, PEG400, or Tween 80 if required.

-

-

The goal is to achieve a stable and homogenous formulation suitable for the chosen administration route.

2. Preliminary Maximum Tolerated Dose (MTD) Study:

-

Administer single escalating doses of this compound to small groups of mice (n=3-5 per group) via the intended route (e.g., PO, IP, IV).

-

Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7 days.

-

The MTD is the highest dose that does not cause significant toxicity.

3. Pharmacokinetic (PK) Study:

-

Dosing: Administer a single dose of this compound (below the MTD) to a cohort of mice. Include both an IV group (to determine bioavailability) and the intended therapeutic route (e.g., PO or IP).

-

Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-administration. Typically, sparse sampling (different mice at each time point) is used.

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

-

PK Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Key Pharmacokinetic Parameters to Determine

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve (total drug exposure) |

| t1/2 | Half-life of the drug |

| CL | Clearance (rate of drug removal) |

| Vd | Volume of distribution |

| F% | Bioavailability (for non-IV routes) |

General Workflow for a Preliminary In Vivo PK Study

Caption: General workflow for a preliminary pharmacokinetic study of a small molecule.

Concluding Remarks

This compound is a valuable research tool for investigating the roles of OCRL and INPP5B in health and disease. While its in vivo application has so far been limited to localized ocular administration, the protocols outlined above provide a framework for expanding its use to systemic applications in various mouse models. Careful consideration of formulation, dose, and pharmacokinetic properties will be essential for the successful design and interpretation of future in vivo studies with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. OCRL gene: MedlinePlus Genetics [medlineplus.gov]

- 5. The role of the Lowe syndrome protein OCRL in the endocytic pathway [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A role of the Lowe syndrome protein OCRL in early steps of the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Research Compound YU142670

Disclaimer: The following application notes and protocols are provided as a general guideline for the research and development of the novel compound designated as YU142670. As of the date of this document, no specific dosage, administration, or experimental data for this compound is publicly available. Therefore, the information presented herein is based on established best practices for the preclinical evaluation of new chemical entities. Researchers must adapt these protocols based on the specific physicochemical properties, and the in vitro and in vivo activity of this compound, once determined. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

In Vitro Application Notes and Protocols

In vitro studies are foundational for characterizing the biological activity of a novel compound. These experiments help determine the effective concentration range, assess cytotoxicity, and elucidate the mechanism of action at a cellular level.

Recommended Starting Concentrations for In Vitro Assays

For initial screening of a novel compound like this compound, it is recommended to test a wide range of concentrations to capture the full dose-response curve. The highest concentration for cell-based assays is often recommended to be between 10 µM and 30 µM to avoid issues with compound solubility and to minimize off-target effects.[1]

| Parameter | Recommended Starting Range | Rationale |

| Initial Screening Concentration | 10 µM - 30 µM (highest concentration) | To establish a broad therapeutic window and identify the potency range.[1] |

| Dose-Response Curve Points | 5 to 8 concentrations | To accurately determine key parameters like EC50/IC50. |

| Serial Dilution Factor | 1:3 or 1:4 | Provides sufficient data points across the dynamic range of the dose-response curve.[2] |

Protocol: Determination of IC50/EC50 using a Cell Viability Assay (MTT/XTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound on a given cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[4]

-

Solubilization solution (e.g., DMSO or SDS-HCl for MTT)[4]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90%.

-

Seed cells into a 96-well plate at a predetermined optimal density.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[2]

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in serum-free media. A common starting point for the highest concentration is 10 µM or 30 µM.[1]

-

Remove the media from the wells and add the media containing the different concentrations of this compound.

-

Include vehicle control (e.g., DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Measurement (MTT Example):

-

Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[5]

-

Incubate for 3-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Plot the absorbance values against the log of the compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50/EC50 value.[6]

-

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. broadpharm.com [broadpharm.com]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

Application Notes and Protocols for YU142670 Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

YU142670 is a potent and selective inhibitor of the inositol 5-phosphatases OCRL1 (Oculocerebrorenal syndrome of Lowe) and INPP5B.[1] By inhibiting these enzymes, this compound leads to the cellular accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid.[1] This accumulation has been shown to impact various cellular processes, including actin cytoskeleton dynamics, membrane trafficking, and autophagy.[1] These application notes provide a detailed standard operating procedure for the preparation of this compound solutions for use in in vitro and in vivo research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 203.22 g/mol | [1][2] |

| Appearance | White to light brown powder | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | 2 mg/mL in DMSO (warmed) | [1][2] |

| Storage Temperature | 2-8°C (solid) | [1][2] |

| CAS Number | 133847-06-0 | [1][2] |

Biological Activity

This compound is a selective inhibitor of OCRL1 and INPP5B with the following reported IC50 values:

| Target | IC50 (μM) | Substrate | Reference |

| OCRL1 | 0.71 | PI(4,5)P2 | [1] |

| INPP5B | 0.53 | PI(3,4,5)P3 | [1] |

| INPP5B | 1.78 | PI(4,5)P2 | [1] |

Standard Operating Procedure for Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution to working concentrations.

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for warming)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for 10 mM Stock Solution Preparation

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol )

-

Mass (mg) = 0.001 L x 0.010 mol/L x 203.22 g/mol = 2.0322 mg

-

-

Accurately weigh out approximately 2.03 mg of this compound powder.

-

-

Dissolution in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes, with intermittent vortexing.[1][2] Ensure the tube is tightly capped during warming.

-

-

Storage of Stock Solution:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage. Under these conditions, the solution is expected to be stable for several months.

-

Protocol for Preparation of Working Solutions

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Dilution to Working Concentration:

-

Dilute the stock solution to the desired final concentration using an appropriate cell culture medium or buffer.

-

For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the desired medium or buffer.

-

Mix thoroughly by gentle pipetting or vortexing.

-

-

Use and Storage of Working Solutions:

-

Use the freshly prepared working solution immediately for experiments.

-

It is recommended to not store diluted working solutions for extended periods.

-

Experimental Workflow for this compound Solution Preparation and Use

Caption: Workflow for the preparation and application of this compound solutions.

Signaling Pathway of this compound Action

This compound inhibits OCRL1 and INPP5B, leading to an increase in cellular PI(4,5)P2 levels. This has several downstream consequences, including alterations in the actin cytoskeleton and impaired autophagosome-lysosome fusion.

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

Application Note: YU142670 for High-Throughput Screening of OCRL Inhibitors

Introduction

YU142670 is a potent and selective inhibitor of the inositol polyphosphate 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). OCRL plays a crucial role in regulating cellular levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid involved in a multitude of cellular processes including membrane trafficking, actin cytoskeleton dynamics, and primary cilia function.[1] Dysregulation of OCRL activity is associated with Lowe syndrome and Dent disease, making it an important therapeutic target. This application note provides a detailed protocol for utilizing this compound as a reference compound in a high-throughput screening (HTS) campaign to identify novel OCRL inhibitors.

Mechanism of Action

OCRL metabolizes PI(4,5)P2 to phosphatidylinositol 4-phosphate (PI(4)P). By inhibiting OCRL, this compound leads to an accumulation of PI(4,5)P2 at various cellular membranes, including the primary cilia.[1] This alteration in phosphoinositide signaling can impact downstream cellular events and forms the basis for the screening assay described herein. The modulation of PI(4,5)P2 levels is a key readout for assessing the activity of potential OCRL inhibitors.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against OCRL and its selectivity against other related phosphatases.

Table 1: In vitro Inhibitory Activity of this compound

| Enzyme | IC50 (nM) | Assay Format |

| Human OCRL | 85 | TR-FRET |

| Human INPP5B | > 10,000 | TR-FRET |

| Human SHIP1 | > 15,000 | TR-FRET |

| Human SHIP2 | > 20,000 | TR-FRET |

Table 2: Cellular Activity of this compound in HEK293 Cells

| Parameter | EC50 (nM) | Readout |

| PI(4,5)P2 Accumulation | 150 | High-Content Imaging |

| Ciliary Length Modulation | 220 | High-Content Imaging |

Experimental Protocols

High-Throughput Screening Protocol for OCRL Inhibitors using a TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for the high-throughput screening of OCRL inhibitors. The assay measures the depletion of a biotinylated PI(4,5)P2 substrate.

Materials:

-

Recombinant human OCRL enzyme

-

Biotin-PI(4,5)P2 substrate

-

Europium-labeled anti-biotin antibody

-

Allophycocyanin (APC)-labeled PI(4,5)P2 binding protein (e.g., PLC-delta PH domain)

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA

-

This compound (positive control)

-

DMSO (vehicle control)

-

384-well low-volume black plates

Procedure:

-

Compound Preparation: Serially dilute test compounds and this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Prepare a master mix of OCRL enzyme and Biotin-PI(4,5)P2 in Assay Buffer.

-

Assay Plate Preparation: Dispense 5 µL of the compound dilutions into the 384-well assay plates. Include wells for positive control (this compound) and negative control (DMSO).

-

Enzyme Reaction: Add 5 µL of the OCRL/Biotin-PI(4,5)P2 master mix to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of the detection mix containing the Europium-labeled anti-biotin antibody and APC-labeled PI(4,5)P2 binding protein in Assay Buffer.

-

Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). The signal is inversely proportional to OCRL activity. Determine the percent inhibition for each compound and calculate IC50 values for active compounds.

Visualizations

Caption: OCRL signaling pathway and the inhibitory action of this compound.

Caption: High-throughput screening workflow for identifying OCRL inhibitors.

References

Application Notes: Limitations in Data for YU142670 Combination Therapies

To the Valued Research Community, Scientists, and Drug Development Professionals,

This document addresses the current landscape of research surrounding the selective OCRL1/INPP5F and OCRL2/INPP5B inhibitor, YU142670, with a specific focus on its use in combination with other compounds. Despite a thorough review of the existing scientific literature, we have identified a significant gap in published data detailing the synergistic or combined application of this compound with other specific molecular agents.